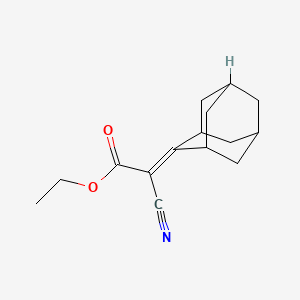
2-Ciano-2-(adamantan-2-ilideno)acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate has several scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate can be synthesized through a reaction between adamantanone and ethyl cyanoacetate. The reaction is typically catalyzed by vanadyl acetylacetonate (VO(acac)2), which facilitates the formation of the desired product in quantitative yield . Another method involves the use of malononitrile and molybdenum hexacarbonyl (Mo(CO)6) as a catalytic system, which also yields the compound efficiently .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as iodine and other oxidants can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adamantane derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of functionalized adamantane derivatives.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets and pathways. The adamantane moiety imparts significant lipophilicity to the compound, enhancing its ability to interact with lipid membranes and proteins. This interaction can modulate various biological activities, including antiviral and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Ethyl 2-(adamantan-2-ylidene)-2-cyanoacetate can be compared with other similar adamantane derivatives, such as:
1,3-Dehydroadamantane: Known for its high reactivity and use in organic synthesis.
N’-(adamantan-2-ylidene)benzohydrazide: Exhibits potent antibacterial activity and is studied for its potential therapeutic applications.
Adamantan-2-ylideneacetic acid: Used in the synthesis of various functionalized adamantane derivatives.
Propiedades
IUPAC Name |
ethyl 2-(2-adamantylidene)-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)13(8-16)14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHXMSBFRIGBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2553215.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)

![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553219.png)



![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)


